molecular formula C20H16Cl2N4O2 B15044758 N,N'-Bis-(4-amino-2-chloro-phenyl)-terephthalamide

N,N'-Bis-(4-amino-2-chloro-phenyl)-terephthalamide

Cat. No.: B15044758
M. Wt: 415.3 g/mol
InChI Key: RBFIKZHWFSXFSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide is a chemical compound with the molecular formula C20H16Cl2N4O2 and a molecular weight of 415.282 g/mol . This compound is known for its unique structure, which includes two amino groups and two chloro groups attached to a phenyl ring, connected through a terephthalamide linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide typically involves the reaction of 4-amino-2-chloroaniline with terephthaloyl chloride under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide involves its interaction with specific molecular targets and pathways. The amino groups can form hydrogen bonds with biological molecules, while the chloro groups can participate in halogen bonding. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .

Comparison with Similar Compounds

N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide can be compared with other similar compounds, such as:

The uniqueness of N,N’-Bis-(4-amino-2-chloro-phenyl)-terephthalamide lies in its specific combination of functional groups and its ability to undergo a wide range of chemical reactions, making it a versatile compound for various research applications.

Properties

Molecular Formula

C20H16Cl2N4O2

Molecular Weight

415.3 g/mol

IUPAC Name

1-N,4-N-bis(4-amino-2-chlorophenyl)benzene-1,4-dicarboxamide

InChI

InChI=1S/C20H16Cl2N4O2/c21-15-9-13(23)5-7-17(15)25-19(27)11-1-2-12(4-3-11)20(28)26-18-8-6-14(24)10-16(18)22/h1-10H,23-24H2,(H,25,27)(H,26,28)

InChI Key

RBFIKZHWFSXFSR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=C(C=C(C=C2)N)Cl)C(=O)NC3=C(C=C(C=C3)N)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.